molecular formula C13H12N2O B14031279 2-(Benzylamino)isonicotinaldehyde

2-(Benzylamino)isonicotinaldehyde

Cat. No.: B14031279
M. Wt: 212.25 g/mol
InChI Key: WNGCMSNLDZPSAR-UHFFFAOYSA-N
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Description

2-(Benzylamino)isonicotinaldehyde is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamino group attached to an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)isonicotinaldehyde typically involves the condensation of isonicotinaldehyde with benzylamine. One common method is the reductive alkylation of 2-aminopyridine in the presence of benzaldehyde and formic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Reduced amines or alcohols

    Substitution: Substituted benzylamines

Mechanism of Action

The mechanism of action of 2-(Benzylamino)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of β-amyloid plaques, respectively . This dual inhibition helps in reducing the symptoms and progression of the disease.

Comparison with Similar Compounds

2-(Benzylamino)isonicotinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzylamino and isonicotinaldehyde moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(benzylamino)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H12N2O/c16-10-12-6-7-14-13(8-12)15-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,14,15)

InChI Key

WNGCMSNLDZPSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C=O

Origin of Product

United States

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